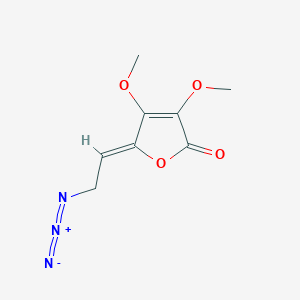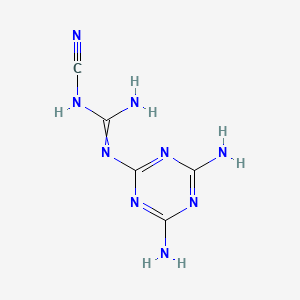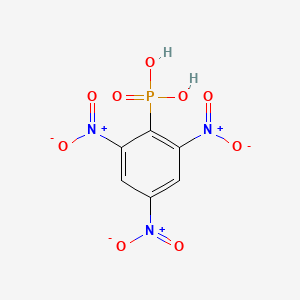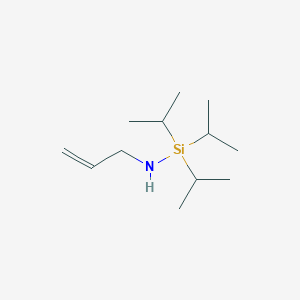
5,6-Bis(hexylsulfanyl)-1-imino-1H-isoindol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(hexilsulfanyl)-1-imino-1H-isoindol-3-amina es un compuesto orgánico complejo caracterizado por su estructura única, que incluye grupos hexilsulfanyl unidos a un núcleo de isoindol.
Métodos De Preparación
La síntesis de 5,6-Bis(hexilsulfanyl)-1-imino-1H-isoindol-3-amina normalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye la reacción de derivados de isoindol con reactivos hexilsulfanyl bajo condiciones controladas. Las condiciones de reacción a menudo implican el uso de disolventes como diclorometano y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la escalado de estas reacciones utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
5,6-Bis(hexilsulfanyl)-1-imino-1H-isoindol-3-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio, lo que da como resultado la formación de derivados de isoindol reducidos.
Sustitución: Los grupos hexilsulfanyl se pueden sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica, que a menudo implican reactivos como hidruro de sodio o terc-butóxido de potasio.
Aplicaciones Científicas De Investigación
5,6-Bis(hexilsulfanyl)-1-imino-1H-isoindol-3-amina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas y polímeros más complejos.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico debido a su capacidad para modular las vías biológicas.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos los polímeros conductores y los semiconductores orgánicos.
Mecanismo De Acción
El mecanismo de acción de 5,6-Bis(hexilsulfanyl)-1-imino-1H-isoindol-3-amina implica su interacción con objetivos moleculares específicos. Los grupos hexilsulfanyl juegan un papel crucial en la unión a proteínas u enzimas diana, modulando así su actividad. El núcleo de isoindol del compuesto puede interactuar con los ácidos nucleicos, influyendo en la expresión génica y los procesos celulares.
Comparación Con Compuestos Similares
5,6-Bis(hexilsulfanyl)-1-imino-1H-isoindol-3-amina se puede comparar con otros compuestos similares como:
5,6-Bis(salicilidenimino)-1,10-fenantrolina: Este compuesto también presenta un núcleo de isoindol pero con diferentes sustituyentes, lo que lleva a propiedades químicas y aplicaciones distintas..
5,6-Bis(n-octiloxi)[2,1,3]benzoselenadiazol: Este compuesto se utiliza en aplicaciones fotovoltaicas y tiene una disposición de grupos funcionales diferente..
Propiedades
Número CAS |
144255-63-0 |
|---|---|
Fórmula molecular |
C20H31N3S2 |
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
5,6-bis(hexylsulfanyl)-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C20H31N3S2/c1-3-5-7-9-11-24-17-13-15-16(20(22)23-19(15)21)14-18(17)25-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3,(H3,21,22,23) |
Clave InChI |
GRTGHYUBZSJXLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=C(C=C2C(=C1)C(=NC2=N)N)SCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)


![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)

![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)




![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)
